
YQA14
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
YQA14 is a selective D3 receptor antagonist.
Wissenschaftliche Forschungsanwendungen
Blockade of D3 Receptors by YQA14
YQA14, as a novel D3 receptor antagonist, has shown promise in the treatment of drug abuse and addiction. It has demonstrated efficacy in attenuating the rewarding effects of cocaine and relapse to drug-seeking behavior in animal models. YQA14's ability to facilitate extinction from drug-seeking behavior and inhibit the expression of repeated cocaine-induced behavioral sensitization highlights its potential as a pharmacotherapeutic agent (Song et al., 2014).
Inhibition of Methamphetamine Self-Administration
In studies involving methamphetamine self-administration and relapse to drug-seeking behavior, YQA14 has shown significant dose-dependent reductions in self-administration under certain conditions. This indicates its potential in treating methamphetamine addiction (Chen et al., 2014).
Attenuation of Methamphetamine-Induced Behavioral Sensitization
YQA14 has been reported to inhibit methamphetamine-induced locomotor sensitization and conditioned place preference in mice. This finding suggests the involvement of brain D3 receptors in the reward and psychomotor-stimulating effects of methamphetamine, positioning YQA14 as a potential medication for methamphetamine addiction (Sun et al., 2015).
Inhibition of Morphine-Induced Conditioned Place Preference
YQA14 has shown inhibitory effects on morphine-induced conditioned place preference in rats, suggesting its potential as an agent for anti-opioid addiction. It decreased the expression of morphine-induced conditioned place preference in a dose-related manner (Hu et al., 2013).
Inhibition of Morphine-Induced Behavioral Sensitization
YQA14 has exhibited efficacy in reducing cocaine and amphetamine reward and relapse to drug-seeking in mice. Specifically, it inhibited the acquisition and expression of morphine-induced behavioral sensitization, suggesting the importance of D3 receptors in morphine addiction (Lv et al., 2018).
Brain Distribution and P-Glycoprotein Interactions
YQA14's distribution in the brain is influenced by active efflux transport at the blood-brain barrier, with P-glycoprotein playing a significant role in limiting its brain distribution. Understanding these transport mechanisms is crucial for the development of YQA14 as a therapeutic agent (Liu et al., 2015).
Pharmacokinetic Modeling
A physiologically based pharmacokinetic model predicted that YQA14 would have acceptable pharmacokinetic properties for further development as a potential dopamine D3 receptor antagonist in the treatment of drug addiction (Liu et al., 2014).
Eigenschaften
CAS-Nummer |
1221408-42-9 |
|---|---|
Produktname |
YQA14 |
Molekularformel |
C23H27ClN4O3 |
Molekulargewicht |
442.94 |
IUPAC-Name |
N-[4-[4-(5-Chloro-2-methylphenyl)-1-piperazinyl]butyl]-2,3-dihydro-2-oxo-5-benzoxazolecarboxamide |
InChI |
InChI=1S/C23H27ClN4O3/c1-16-4-6-18(24)15-20(16)28-12-10-27(11-13-28)9-3-2-8-25-22(29)17-5-7-21-19(14-17)26-23(30)31-21/h4-7,14-15H,2-3,8-13H2,1H3,(H,25,29)(H,26,30) |
InChI-Schlüssel |
VIZDBZXBKIEXRK-UHFFFAOYSA-N |
SMILES |
O=C(C1=CC=C(OC(N2)=O)C2=C1)NCCCCN3CCN(C4=CC(Cl)=CC=C4C)CC3 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
YQA14; YQA-14; YQA 14; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



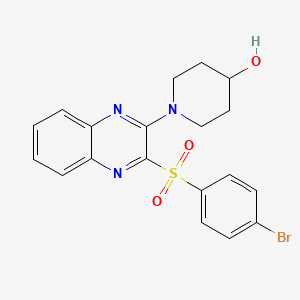
![N-(6-{4-[({4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}carbamoyl)amino]phenoxy}pyrimidin-4-yl)cyclopropanecarboxamide](/img/structure/B611823.png)

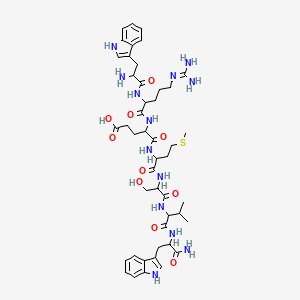
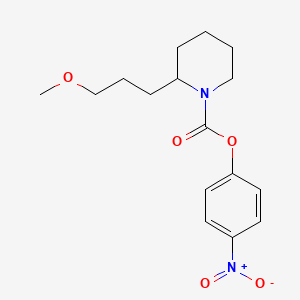
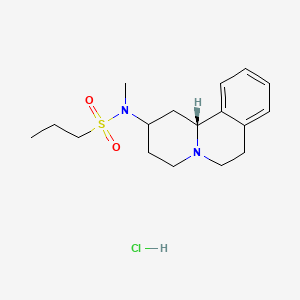
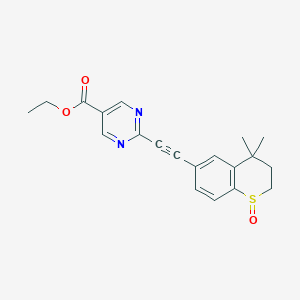

![4-acetyl-N-[5-(diethylsulfamoyl)-2-hydroxyphenyl]-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide](/img/structure/B611840.png)

